molecular formula C13H19NO B5493519 N-tert-butyl-2-(3-methylphenyl)acetamide

N-tert-butyl-2-(3-methylphenyl)acetamide

Cat. No.: B5493519
M. Wt: 205.30 g/mol
InChI Key: ISMFRHJUTDTVIF-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3-methylphenyl)acetamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the context of antimalarial research. Compounds within the N-aryl acetamide class have been identified as potent inhibitors of Plasmodium falciparum asexual ring-stage parasites, showcasing potential for the development of new antimalarial therapies . The research value of this chemotype is underscored by its multifaceted activity against the malaria parasite; it not only exhibits a moderate rate of kill against the asexual blood stage responsible for disease symptoms but also potently inhibits gametocyte and gamete development . This dual action makes it a promising tool for both curative and transmission-blocking antimalarial strategies. Investigations into its mechanism of action indicate that resistant parasites carry mutations in the rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, suggesting these proteins as the likely molecular targets . As a research tool, this compound provides a critical foundation for structure-activity relationship (SAR) studies and for unraveling the essential biological functions of ROM8 and CSC1 in parasite development . Furthermore, structural analogs of this compound, specifically (4-substituted-phenyl)acetamides, are also being explored in neuroscience research as novel agonists for the orphan receptor GPR88, a potential target for psychiatric and neurodegenerative disorders .

Properties

IUPAC Name

N-tert-butyl-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-6-5-7-11(8-10)9-12(15)14-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMFRHJUTDTVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-(3-methylphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-methylphenylacetic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, other substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-2-(3-methylphenyl)acetamide has shown potential in the treatment of diseases associated with herpes viruses. Its derivatives have been explored for their antiviral activity against human cytomegalovirus and herpes simplex viruses .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to act as an intermediate in various chemical reactions:

  • Amide Synthesis : It serves as a key building block for synthesizing more complex amides through acylation reactions.
  • Ritter Reaction : As mentioned earlier, it can be utilized in this reaction to produce diverse amide structures, showcasing its versatility in synthetic organic chemistry .

Case Study 1: Antiviral Activity

A study investigated the efficacy of this compound derivatives against herpes simplex virus type 1 (HSV-1). The results indicated that specific modifications to the compound enhanced its antiviral properties, suggesting a pathway for developing new antiviral agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the Ritter reaction conditions using this compound as a substrate. The study found that adjusting the catalyst concentration and solvent significantly improved yield and reaction times, demonstrating its applicability in industrial synthesis processes .

Data Table: Comparison of Synthesis Methods

MethodCatalyst/ConditionsYield (%)Time (hrs)
Ritter ReactionBismuth triflate854
AcylationTriethylamine906
HydrolysisNaOH in THF752

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N-tert-butyl-2-(3-methylphenyl)acetamide with structurally related compounds:

Compound Name Substituent(s) Melting Point (°C) Rf Value (n-hexane/ethyl acetate 1:1) Yield (%) Key Features/Applications
This compound 3-methylphenyl, tert-butyl Not reported Not reported Not reported Hypothesized stability from tert-butyl; potential bioactivity
5d () 4-dimethylaminophenyl 155 0.10 43 Light brown solid; exciplex-forming properties
5h () 1-naphthyl 179 0.50 46 Higher Rf due to hydrophobic naphthyl group
5i () 1-pyrenylmethyl 217–219 0.20 40 High melting point from pyrene rigidity
N,N-Diethyl-2-(3-methylphenyl)acetamide () 3-methylphenyl, diethyl Not reported Not reported Not reported Mosquito repellent (4.5 h protection)

Key Observations :

  • Melting Points: Bulky aromatic groups (e.g., pyrenylmethyl in 5i) increase melting points due to enhanced π-π stacking and molecular rigidity . The tert-butyl group in the target compound may similarly improve thermal stability compared to non-bulky substituents.
  • Chromatographic Behavior (Rf): Hydrophobic substituents like naphthyl (5h) increase Rf values, while polar groups (e.g., dimethylamino in 5d) reduce mobility . The 3-methylphenyl group in the target compound would likely exhibit intermediate hydrophobicity.

Pharmacological Potential

  • The tert-butyl group could enhance binding affinity or resistance to enzymatic hydrolysis .
  • Ligand Properties : Amides in and exhibit coordination abilities, implying applications in catalysis or metal-organic frameworks. The 3-methylphenyl group may modulate ligand steric effects .

Q & A

Q. How is the compound's metabolic stability assessed in preclinical studies?

  • Methodological Answer : Liver microsomal assays (human/rat) quantify metabolic half-life (t1/2_{1/2}) via LC-MS. Phase I metabolites (e.g., hydroxylation products) are identified using high-resolution MS (HRMS) and compared to in silico predictions (Meteor or ADMET Predictor) .

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